molecular formula C16H23BN2O3 B1404306 Pyrrolidin-1-yl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanone CAS No. 940314-18-1

Pyrrolidin-1-yl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanone

Cat. No. B1404306
M. Wt: 302.2 g/mol
InChI Key: FIRCWOYKZAJKES-UHFFFAOYSA-N
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Description

This compound is a synthetic intermediate containing a nitrogen-containing heterocycle and borate ester group . It is obtained through nucleophilic substitution reaction and Suzuki reaction .


Synthesis Analysis

The synthesis of this compound involves a nucleophilic substitution reaction and a Suzuki reaction . The structure of the compound was determined by MS, 1H NMR, 13C NMR, and infrared spectrum .


Molecular Structure Analysis

The single crystal of the title compound was measured by X-ray diffraction, and the optimized crystal structure was determined by DFT calculation using the B3LYP/6-311+G (2d, p) basis set . This was followed by crystallographic and conformational analysis .


Chemical Reactions Analysis

The title compound was obtained through nucleophilic substitution reaction and Suzuki reaction . More details about the chemical reactions involved in the synthesis of this compound can be found in the referenced paper .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound were determined by various methods including MS, 1H NMR, 13C NMR, and infrared spectrum . More specific details about these properties are not available in the referenced paper .

Scientific Research Applications

Synthesis and Structural Analysis

Pyrrolidin-1-yl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanone has been synthesized and analyzed in scientific research. Huang et al. (2021) synthesized boric acid ester intermediates with benzene rings, including the title compound. This research involved a three-step substitution reaction, confirming the structures through FTIR, 1H and 13C NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density Functional Theory (DFT) was used for molecular structure calculations, revealing the physicochemical properties of the compound (Huang et al., 2021).

Crystallographic and Conformational Analyses

Another study by Huang et al. (2021) focused on crystallographic and conformational analyses of similar compounds. Single crystal X-ray diffraction and DFT were utilized to analyze the molecular structures and to compare them with crystal structures. This study provided insights into the molecular electrostatic potential and frontier molecular orbitals (Huang et al., 2021).

Structural Differences in Pyridin-2-ylboron Derivatives

Sopková-de Oliveira Santos et al. (2003) compared the structural differences in pyridin-2-ylboron derivatives, noting differences in the orientation of the dioxaborolane ring relative to the pyridine ring and in the bond angles of the BO(2) group. This study also used ab initio calculations to understand the molecular orbital distributions (Sopková-de Oliveira Santos et al., 2003).

Application in Polymer Synthesis

Welterlich et al. (2012) synthesized deeply colored polymers containing 1,3,4,6-tetraarylated pyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) units in the main chain. These polymers were obtained via palladium-catalyzed polycondensation, showcasing potential applications in material science (Welterlich et al., 2012).

Anticonvulsant Agent Synthesis

Malik et al. (2014) synthesized a series of novel compounds, including pyrrolidin-1-yl methanone derivatives, as sodium channel blockers and anticonvulsant agents. This study highlighted the potential medicinal applications of such compounds (Malik et al., 2014).

Safety And Hazards

Specific safety and hazard information for this compound is not available in the referenced paper . For detailed safety and hazard information, it is recommended to refer to material safety data sheets (MSDS) or similar resources.

properties

IUPAC Name

pyrrolidin-1-yl-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BN2O3/c1-15(2)16(3,4)22-17(21-15)12-7-8-13(18-11-12)14(20)19-9-5-6-10-19/h7-8,11H,5-6,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIRCWOYKZAJKES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Pyrrolidinyl[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2-pyridinyl]-methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrrolidin-1-yl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanone
Reactant of Route 2
Reactant of Route 2
Pyrrolidin-1-yl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanone
Reactant of Route 3
Reactant of Route 3
Pyrrolidin-1-yl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanone
Reactant of Route 4
Reactant of Route 4
Pyrrolidin-1-yl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanone
Reactant of Route 5
Reactant of Route 5
Pyrrolidin-1-yl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanone
Reactant of Route 6
Reactant of Route 6
Pyrrolidin-1-yl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanone

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